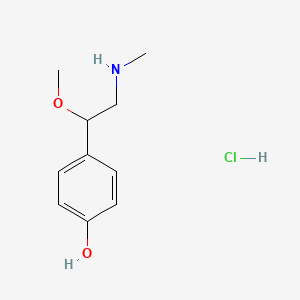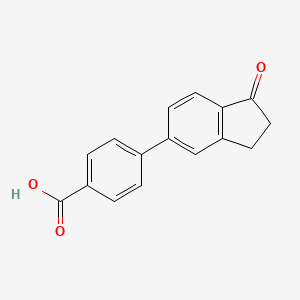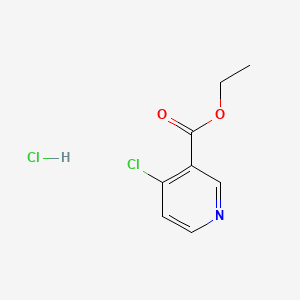
buta-1,3-diene;mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buta-1,3-diene is an organic compound with the formula CH₂=CH-CH=CH₂. It is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber . Mercury, on the other hand, is a chemical element with the symbol Hg and atomic number 80. It is a heavy, silvery d-block element, and the only metallic element that is liquid at standard conditions for temperature and pressure . The combination of buta-1,3-diene and mercury forms a unique compound with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Buta-1,3-diene can be prepared through several methods:
Dehydrohalogenation of 1,4-dihaloalkanes: This involves the elimination of hydrogen halides from 1,4-dihaloalkanes.
Elimination of hydrogen halides from 4-halo-1-butene: This method also involves the removal of hydrogen halides.
Thermal cracking of hydrocarbons: This process involves breaking down larger hydrocarbon molecules into smaller ones at high temperatures.
Industrial Production Methods
Industrially, buta-1,3-diene is produced as a byproduct of the steam cracking of hydrocarbons to produce ethylene . The process involves the pyrolysis of naphtha or lighter hydrocarbons, followed by the separation of buta-1,3-diene from the resulting mixture.
化学反应分析
Types of Reactions
Buta-1,3-diene undergoes various types of chemical reactions:
Oxidation: Buta-1,3-diene can be oxidized to form products such as butadiene monoxide.
Reduction: It can be reduced to form butenes or butanes.
Substitution: Buta-1,3-diene can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium is commonly used.
Substitution: Halogens like chlorine and bromine are used in the presence of light or heat.
Major Products
Oxidation: Butadiene monoxide.
Reduction: Butenes and butanes.
Substitution: Halogenated butadienes.
科学研究应用
Buta-1,3-diene has numerous applications in scientific research:
作用机制
The mechanism of action of buta-1,3-diene involves its interaction with various molecular targets and pathways:
Polymerization: Buta-1,3-diene undergoes polymerization to form synthetic rubber.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
相似化合物的比较
Buta-1,3-diene can be compared with other similar compounds such as:
Buta-1,3-diyne: This compound has a similar structure but contains triple bonds instead of double bonds.
Hexa-1,3,5-triene: This compound has a longer conjugated chain and different reactivity.
Isoprene: This compound is a naturally occurring diene with similar properties but different applications.
Buta-1,3-diene is unique due to its widespread industrial applications and its role as a precursor to synthetic rubber .
属性
CAS 编号 |
12002-19-6 |
|---|---|
分子式 |
C4H4Hg |
分子量 |
252.67 g/mol |
IUPAC 名称 |
1-mercuracyclopenta-2,4-diene |
InChI |
InChI=1S/C4H4.Hg/c1-3-4-2;/h1-4H; |
InChI 键 |
DMNGXBPFKNBWTD-UHFFFAOYSA-N |
SMILES |
C1=C[Hg]C=C1 |
规范 SMILES |
C1=C[Hg]C=C1 |
颜色/形态 |
Colorless to brownish powder |
溶解度 |
SOL IN WATER, INSOL IN ALCOHOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



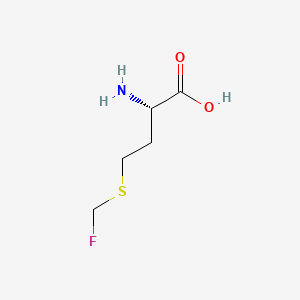
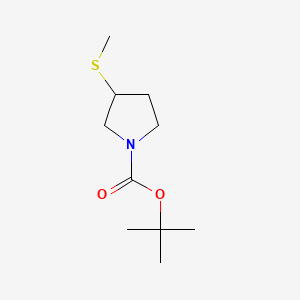

![(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B599575.png)
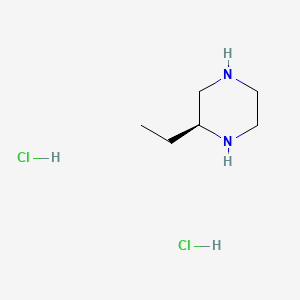
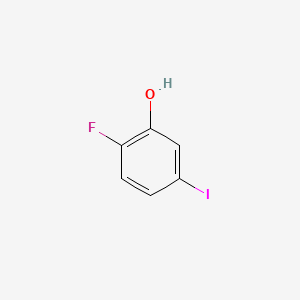
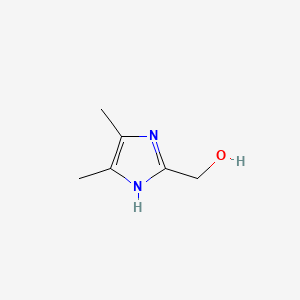
![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)
